molecular formula C45H49N7O12 B15136867 Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz

Katalognummer: B15136867
Molekulargewicht: 879.9 g/mol
InChI-Schlüssel: SKZQGPROKJGTIS-QNGWXLTQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a synthetic peptide-based linker used in Antibody-Drug Conjugates (ADCs). Its molecular formula is C₄₅H₄₉N₇O₁₂, with a molecular weight of 879.91 g/mol . This compound plays a critical role in ADC construction by connecting cytotoxic drugs to monoclonal antibodies, enhancing targeted therapy efficacy. Key applications include its use in FDA-approved ADCs like Trastuzumab deruxtecan and U3-1402, where it ensures controlled drug release at tumor sites . The compound is supplied by TargetMol Chemicals under research-use-only certification and requires storage at -20°C .

Eigenschaften

Molekularformel

C45H49N7O12

Molekulargewicht

879.9 g/mol

IUPAC-Name

benzyl 2-[[[2-[[2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C45H49N7O12/c53-38(22-49-45(60)64-25-36-34-17-9-7-15-32(34)33-16-8-10-18-35(33)36)46-23-41(56)52-37(19-30-11-3-1-4-12-30)44(59)48-21-40(55)50-28-61-26-42(57)47-20-39(54)51-29-62-27-43(58)63-24-31-13-5-2-6-14-31/h1-18,36-37H,19-29H2,(H,46,53)(H,47,57)(H,48,59)(H,49,60)(H,50,55)(H,51,54)(H,52,56)/t37-/m0/s1

InChI-Schlüssel

SKZQGPROKJGTIS-QNGWXLTQSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves multiple steps, typically starting with the protection of amino acids and the formation of peptide bonds. The process often includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and peptides, as well as the cleaved linker fragments .

Wissenschaftliche Forschungsanwendungen

Scientific Applications of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz

This compound is a synthetic peptide derivative with significant applications in peptide synthesis, structural biology, and drug delivery systems. It is also used as an ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Peptide Synthesis

This compound serves as a building block in the synthesis of larger peptides and proteins due to its unique structure, which allows for precise incorporation into peptide chains. It is widely applicable in the development of new peptides for pharmaceutical and research applications.

Structural Biology

This synthetic peptide can be used in structural biology to study protein folding and interactions. By incorporating it into model peptides, researchers can use techniques like NMR and X-ray crystallography to analyze structural dynamics. Understanding these interactions is crucial for drug design and protein engineering.

Drug Delivery Systems

This compound can be incorporated into drug delivery systems to target specific tissues or cells. This peptide can be designed to enhance the stability and bioavailability of therapeutic molecules. It is particularly beneficial in the development of targeted therapies with minimal side effects.

Antibody-Drug Conjugates (ADCs)

This compound is utilized as an ADC linker in the creation of ADCs . It facilitates the attachment of cytotoxic drugs to antibody molecules, enhancing targeted therapy effectiveness . For example, it is used in the synthesis of Trastuzumab deruxtecan and U3-1402 .

Self-Assembly in Nanomedicine

The Phe-Phe motif, present in this compound, has applications in nanomedicine, including drug delivery and biomaterials . Short peptides and their analogues can self-assemble into nanostructures and hydrogels . These nanostructures have remarkable properties that hold substantial promise for the creation of next-generation nanomedicines .

Wirkmechanismus

The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz involves its role as a linker. It connects the drug molecule to the targeting moiety (e.g., an antibody) through stable covalent bonds. This linkage ensures that the drug is delivered specifically to the target cells, where it can exert its therapeutic effects. The molecular targets and pathways involved depend on the specific drug and targeting moiety used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz C₄₅H₄₉N₇O₁₂ 879.91 Fmoc, Cbz, ether linkages ADC linker (Trastuzumab deruxtecan)
Fmoc-Gly-Gly-Phe-OH C₂₈H₂₇N₃O₆ 501.53 Fmoc, free carboxylic acid Cleavable ADC linker
Fmoc-Gly-OH C₁₇H₁₅NO₄ 297.30 Fmoc, glycine backbone Solid-phase peptide synthesis
Fmoc-Phe(3-Cl)-OH C₂₄H₂₀ClNO₄ 421.90 Fmoc, 3-chlorophenylalanine Modified peptide synthesis
MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH Not specified Not specified Cyclopropane, maleimide ADC linker with enhanced stability

Key Observations:

  • Ether Linkages : The target compound’s CH2-O-CH2 ether bridges enhance flexibility and stability compared to rigid cyclopropane-containing analogs (e.g., MC-GGFG-NH-CH2-O-CH2-cyclopropane-COOH) .
  • Protecting Groups : Unlike Fmoc-Gly-Gly-Phe-OH, which has a free carboxylic acid for direct conjugation, the target compound uses Cbz (carbobenzoxy) for orthogonal protection, enabling selective deprotection during synthesis .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Stability
Compound Name Solubility (25°C) Stability (Storage) Degradation Triggers
This compound Not specified -20°C, desiccated Enzymatic cleavage in ADCs
Fmoc-Gly-Gly-Phe-OH 240 mg/mL in DMSO -20°C (4 years) Acidic pH
Fmoc-Phe(3-Cl)-OH Soluble in DMF, DCM Room temperature Light exposure

Key Observations:

  • The target compound’s lack of solubility data suggests formulation challenges compared to Fmoc-Gly-Gly-Phe-OH, which is highly soluble in DMSO .
  • Chlorinated analogs like Fmoc-Phe(3-Cl)-OH exhibit greater stability at room temperature due to reduced hygroscopicity .

Biologische Aktivität

Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz is a synthetic compound primarily used as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Amino Acid Residues : Glycine and phenylalanine.
  • Linker Functionalities : Methylene and ether groups that enhance stability.
  • Molecular Formula : C₄₅H₄₉N₇O₁₂.
  • Molecular Weight : 879.91 g/mol.

This structural composition contributes to its effectiveness in drug delivery systems by forming stable covalent bonds with therapeutic agents, ensuring targeted delivery to specific cells while minimizing side effects associated with conventional chemotherapy approaches .

The primary mechanism of action for Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz involves:

  • Stable Covalent Bond Formation : The compound facilitates the attachment of cytotoxic drugs to antibody molecules, enhancing the specificity of drug delivery.
  • Targeted Therapy Enhancement : By linking drugs to targeting moieties, it improves therapeutic efficacy while reducing off-target effects .

Biological Activity and Applications

Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz has been shown to effectively interact with various biological targets when incorporated into ADCs or PROTACs. Its application in clinical settings includes:

  • Trastuzumab Deruxtecan : An ADC used in breast cancer therapy.
  • U3-1402 : Another ADC targeting specific cancer types.

These applications demonstrate the compound's role in enhancing the effectiveness of targeted therapies against malignancies .

Comparative Analysis with Similar Compounds

To understand the unique properties of Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz, a comparative analysis with similar compounds is essential:

Compound NameStructure HighlightsUnique Features
Fmoc-Ala-Ala-Phe-AlaContains alanine residuesUsed in similar applications but less stable
Fmoc-Lys(Glu)-Phe-LysIncorporates lysine and glutamic acidOffers different charge properties
Fmoc-Thr-Thr-Phe-ThrFeatures threonine residuesProvides enhanced solubility
Cbz-Gly-Phe-LeuSimpler structure without multiple linkersLess complex but effective in some contexts

Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz stands out due to its specific combination of glycine and phenylalanine residues linked through ether functionalities, enhancing stability and effectiveness as a linker in ADCs and PROTACs .

Case Studies

Recent studies have highlighted the efficacy of Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Gly-CH₂-O-CH₂-Cbz in clinical applications:

  • Breast Cancer Treatment : In a study involving trastuzumab deruxtecan, the use of this linker improved the therapeutic index by delivering cytotoxic agents directly to HER2-positive tumor cells, resulting in reduced systemic toxicity .
  • Targeting B7-H4 in Cancer Therapy : Research has shown that antibodies conjugated with this linker can effectively target B7-H4, a protein implicated in immune evasion by tumors. This approach demonstrated enhanced anti-tumor responses in preclinical models .

Q & A

Q. What are the recommended protocols for synthesizing Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The synthesis typically follows standard Fmoc-SPPS protocols. Key steps include:
  • Deprotection: Use 20% piperidine in DMF to remove the Fmoc group.
  • Coupling: Activate amino acids with HBTU/HOBt or DIC/Oxyma in DMF, with a 3:1 molar excess relative to resin loading.
  • Glyceryl Ether Linkage: Incorporate glyceryl ether spacers via etherification reactions under anhydrous conditions.
  • Cbz Protection: Retain the Cbz group until final cleavage using TFA/water/TIS (95:2.5:2.5) to avoid premature deprotection .
  • Purification: Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Gly-CH2-O-CH2-Cbz post-synthesis?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated DMSO or CDCl3 to confirm backbone connectivity and spacer integrity.
  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS to verify molecular weight (expected ~800–850 Da).
  • HPLC Analysis: Monitor purity (>95%) and detect byproducts using UV detection at 260 nm (Fmoc absorption) .

Q. How does the incorporation of the Cbz-protected group influence solubility and purification?

  • Methodological Answer: The Cbz group enhances hydrophobicity, reducing solubility in aqueous buffers but improving retention in organic solvents (e.g., DCM, DMF). Purification requires TFA cleavage to remove the Cbz group, followed by precipitation in cold ether. Comparative studies with Boc-protected analogs show 10–15% lower aqueous solubility but higher stability during SPPS .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for glyceryl ether linkages to prevent aggregation?

  • Methodological Answer: Aggregation arises from hydrophobic interactions between glyceryl spacers. Mitigation strategies include:
  • Solvent Optimization: Use DMF/DCM (1:1) to improve solvation.
  • Microwave-Assisted Synthesis: Reduce coupling time (2–5 min at 50°C) to minimize side reactions.
  • Additives: Incorporate 0.1 M betaine or 2% DIPEA to disrupt π-stacking .
  • Table 1: Coupling Efficiency Under Different Conditions
ConditionYield (%)Purity (%)
Standard SPPS (RT)6585
Microwave (50°C)8292
Betaine Additive7890

Q. What methodological approaches assess the in vitro stability of glyceryl ether bonds under physiological conditions?

  • Methodological Answer:
  • Buffer Incubation: Dissolve the compound in PBS (pH 7.4) or simulated lysosomal buffer (pH 5.0, 37°C).
  • Monitoring: Use HPLC/MS at 0, 24, 48, and 72 hours to quantify degradation products.
  • Kinetic Analysis: Calculate half-life (t1/2) via first-order kinetics. Preliminary data indicate t1/2 > 48 hours at pH 7.4 but <24 hours at pH 5.0, suggesting pH-sensitive cleavage .

Q. How can contradictory data on the compound’s cytotoxicity in drug-conjugate studies be resolved?

  • Methodological Answer: Contradictions may stem from variable linker stability or cell-line specificity. Resolve via:
  • Triangulation: Validate results across multiple assays (e.g., MTT, apoptosis markers, and flow cytometry).
  • Confounding Variables: Control for cell permeability (use PEGylated analogs) and efflux pump activity (e.g., P-gp inhibitors).
  • Dose-Response Studies: Establish EC50 values in primary vs. cancer cell lines .

Data-Driven Research Design

Q. What experimental frameworks are suitable for studying the compound’s role in antibody-drug conjugates (ADCs)?

  • Methodological Answer:
  • Conjugation: Use maleimide-thiol chemistry to attach the compound to cysteine residues on antibodies.
  • In Vivo Testing: Employ xenograft models to compare tumor uptake (e.g., via fluorescence imaging) and systemic toxicity.
  • Table 2: ADC Efficacy Metrics
ParameterValue
Drug-Antibody Ratio (DAR)4–6
Plasma Stability (t1/2)72 hours
Tumor Reduction (%)60–75 (vs. 40–50 for non-targeted)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.